Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester
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Overview
Description
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyrimidine with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. The subsequent chlorination and methylation steps introduce the 5-chloro and 7-methyl substituents, respectively. Finally, esterification with ethanol yields the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the nitrogen position within the ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but with different substituents.
Indole derivatives: Contains a different heterocyclic core but exhibits similar biological activities .
Uniqueness
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 7-methyl groups, along with the ethyl ester functionality, enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
195072-95-8 |
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Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-17-10(16)5-8-6-15-9(12)4-7(2)13-11(15)14-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
APFAPVVVNALHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=CC(=NC2=N1)C)Cl |
Origin of Product |
United States |
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